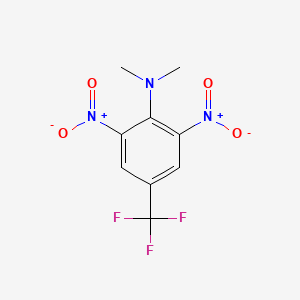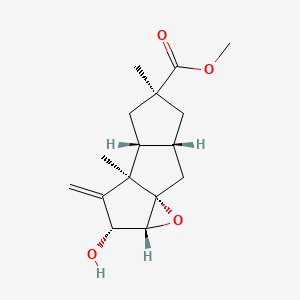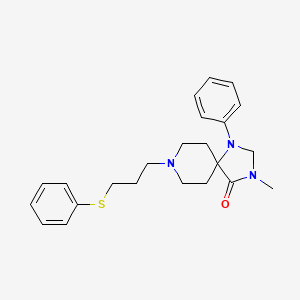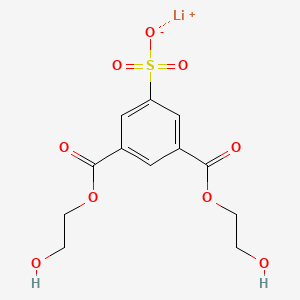
Lithium bis(2-hydroxyethyl) 5-sulfoisophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium bis(2-hydroxyethyl) 5-sulfoisophthalate is a chemical compound with the molecular formula C12H13LiO9S. It is a lithium salt of 1,3-benzenedicarboxylic acid, 5-sulfo-, 1,3-bis(2-hydroxyethyl) ester. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium bis(2-hydroxyethyl) 5-sulfoisophthalate typically involves the esterification of 5-sulfoisophthalic acid with ethylene glycol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The lithium salt is then obtained by neutralizing the resulting ester with lithium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified through crystallization or other suitable methods.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium bis(2-hydroxyethyl) 5-sulfoisophthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or other reduced forms.
Applications De Recherche Scientifique
Lithium bis(2-hydroxyethyl) 5-sulfoisophthalate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of specialty polymers, coatings, and other industrial products.
Mécanisme D'action
The mechanism by which lithium bis(2-hydroxyethyl) 5-sulfoisophthalate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium bis(2-hydroxyethyl) 5-sulfoisophthalate
- Potassium bis(2-hydroxyethyl) 5-sulfoisophthalate
- Calcium bis(2-hydroxyethyl) 5-sulfoisophthalate
Uniqueness
Lithium bis(2-hydroxyethyl) 5-sulfoisophthalate is unique due to its lithium ion, which imparts specific properties and reactivity compared to its sodium, potassium, and calcium counterparts. The lithium ion can influence the compound’s solubility, stability, and interactions with other molecules, making it suitable for particular applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
150099-94-8 |
|---|---|
Formule moléculaire |
C12H13LiO9S |
Poids moléculaire |
340.3 g/mol |
Nom IUPAC |
lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate |
InChI |
InChI=1S/C12H14O9S.Li/c13-1-3-20-11(15)8-5-9(12(16)21-4-2-14)7-10(6-8)22(17,18)19;/h5-7,13-14H,1-4H2,(H,17,18,19);/q;+1/p-1 |
Clé InChI |
ZTFGVIAJMLPQOC-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1=C(C=C(C=C1C(=O)OCCO)S(=O)(=O)[O-])C(=O)OCCO |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



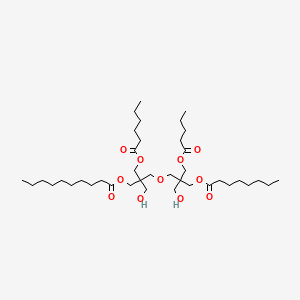
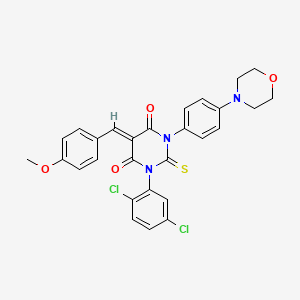

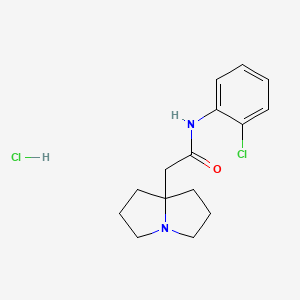
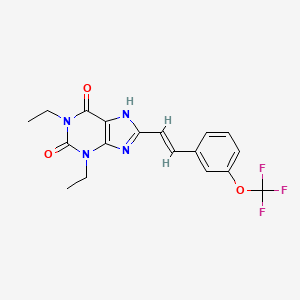
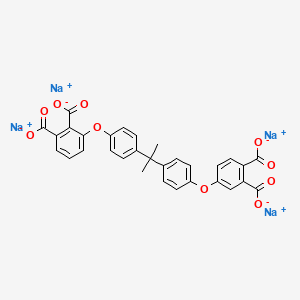
![[(3R)-1-[(2R)-3-[2-[2-[[(2R)-3-[(3R)-3-dodecanoyloxydecoxy]-2-(tetradecanoylamino)propoxy]-hydroxyphosphoryl]oxyethylcarbamoylamino]ethoxy-hydroxyphosphoryl]oxy-2-(tetradecanoylamino)propoxy]decan-3-yl] dodecanoate](/img/structure/B12775363.png)



